1-Azido-4-fluorobenzene
Overview
Description
1-Azido-4-fluorobenzene is a useful research compound. Its molecular formula is C6H4FN3 and its molecular weight is 137.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Triazole Derivatives Research by Negrón-Silva et al. (2013) involved the synthesis of 1,2,3-triazole derivatives from compounds including 1-(azidomethyl)-4-fluorobenzene. These compounds showed potential inhibitory activity against acidic corrosion of steels, indicating applications in materials science and corrosion prevention (Negrón-Silva et al., 2013).
Investigation of C−H···F Interactions Thalladi et al. (1998) explored the interactions in crystalline fluorobenzenes, including 1,4-difluorobenzene. This study is significant for understanding the weak acceptor capabilities of the C−F group, with implications in crystallography and molecular interaction studies (Thalladi et al., 1998).
Labeling of Peptides for PET Imaging Thonon et al. (2009) utilized 1-(azidomethyl)-4-[(18)F]-fluorobenzene for the labeling of peptides in PET (Positron Emission Tomography) imaging. This application demonstrates the relevance of 1-Azido-4-fluorobenzene in biomedical imaging and diagnostic processes (Thonon et al., 2009).
Organometallic Chemistry and Catalysis Pike et al. (2017) discussed the use of partially fluorinated benzenes, including 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. These compounds act as solvents or ligands, highlighting their importance in chemical synthesis and industrial applications (Pike et al., 2017).
Labeling of siRNA for PET Imaging Mercier et al. (2011) developed a method for labeling siRNA with fluorine-18 using 1-(azidomethyl)-4-[(18)F]fluorobenzene, indicating its use in advanced molecular biology and imaging techniques (Mercier et al., 2011).
Investigation of Molecular and Magnetic Properties Liu et al. (2017) studied the magnetic properties of azido-Cu(II) compounds, using 2-fluorobenzoic acid among others, to understand ferromagnetic ordering and slow relaxation. This research is significant in the field of material science, particularly in the development of new magnetic materials (Liu et al., 2017).
Synthesis of Chiral α-Azido and α-Amino Ketones Gomes and Corey (2019) developed a method using fluorobenzene for synthesizing chiral α-azido and α-amino ketones. This has implications in pharmaceutical synthesis and the development of enantioselective reactions (Gomes & Corey, 2019).
Mechanism of Action
Target of Action
1-Azido-4-fluorobenzene is an aromatic azide . Aromatic azides are generally used in copper (i)-catalyzed azide-alkyne cycloaddition reactions .
Mode of Action
It is known that aromatic azides like this compound can participate in click chemistry reactions, specifically in copper (i)-catalyzed azide-alkyne cycloaddition reactions . This reaction is often used to create 1,2,3-triazoles, a type of heterocyclic compound.
Biochemical Pathways
It is known that fluorinated compounds can undergo enzymatic defluorination .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Azido-4-fluorobenzene plays a significant role in biochemical reactions, particularly in the field of bioorthogonal chemistry It is known to interact with various enzymes, proteins, and other biomoleculesThis reaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules in complex biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can be incorporated into cellular components through the click reaction, allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism. The incorporation of this compound into proteins and other biomolecules can affect their function and localization within the cell. For example, it can be used to label specific proteins, enabling the visualization of their distribution and dynamics in live cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the azide group. The azide group can undergo a cycloaddition reaction with alkynes, forming stable triazole linkages. This reaction is catalyzed by copper ions and is highly specific, allowing for the selective labeling of target molecules. Additionally, this compound can participate in other chemical reactions, such as nucleophilic substitution and radical reactions, further expanding its utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can maintain its labeling efficiency and specificity over extended periods, making it suitable for long-term experiments in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can be used to label specific biomolecules without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. It is important to carefully optimize the dosage to achieve the desired labeling efficiency while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its behavior and potential effects in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific subcellular compartments through the use of targeting signals or post-translational modifications. For example, this compound can be conjugated to peptides or proteins that contain specific localization signals, directing it to organelles such as the nucleus, mitochondria, or endoplasmic reticulum. This targeted localization allows researchers to study the function and dynamics of specific cellular structures .
Properties
IUPAC Name |
1-azido-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLTICYUZLEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447110 | |
Record name | 1-azido-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-02-4 | |
Record name | 1-azido-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-azido-4-fluorobenzene in the synthesis described in the research paper?
A1: this compound is a key reagent used to introduce a triazole ring onto a pyrazole scaffold. Specifically, it reacts with [(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide (compound 2 in the paper) through a 1,3-dipolar cycloaddition to form the pyrazolo triazole derivative (compound 10). [] This reaction is significant because it allows for the creation of a new heterocyclic system with potentially enhanced biological properties.
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